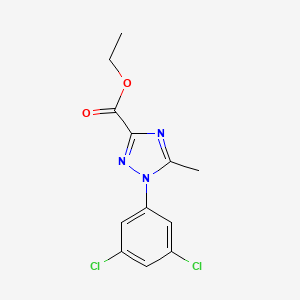

ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

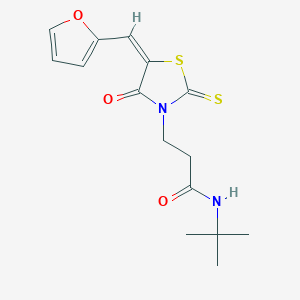

The compound ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different purposes, such as pharmaceuticals or agrochemicals. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, involves cyclocondensation reactions under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . This method significantly reduces reaction times, with compounds obtained after irradiation for 10-12 minutes. The synthesis of this compound could potentially follow a similar pathway, utilizing ultrasound irradiation to enhance reaction efficiency.

Molecular Structure Analysis

The molecular structure of related compounds is supported by crystallographic data . The structure of this compound would likely exhibit characteristics typical of 1,2,4-triazoles, such as a planar ring system and potential for hydrogen bonding due to the presence of nitrogen atoms in the triazole ring.

Chemical Reactions Analysis

The related compounds synthesized in the studies undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions indicate the reactivity of the amino group and the potential for further functionalization of the core structure, which could also be applicable to the compound .

Physical and Chemical Properties Analysis

The photophysical properties of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been studied, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties suggest that this compound may also exhibit interesting photophysical behavior, which could be explored for applications in materials science or as a sensitizer in photochemical reactions.

Applications De Recherche Scientifique

Corrosion Inhibition in Aluminum Alloys

One significant application of ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, closely related to its analog ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, is in corrosion inhibition. Research by Raviprabha and Bhat (2021) has demonstrated its effectiveness in protecting AA6061 Aluminum alloy in acidic environments. The study highlights that the inhibitor's efficiency increases with concentration and temperature, suggesting its potential in industrial applications where corrosion resistance is critical.

Synthesis Methods

Another area of research focuses on the synthesis of 1-aryl-1,2,4-triazole derivatives. Matiychuk et al. (2011) described a one-step recyclization method to synthesize ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates. This process is noted for being economical and environmentally friendly, indicating its potential for large-scale production and various industrial applications (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to disrupt mycobacterial energetics . This suggests that ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate may also target similar biochemical processes.

Mode of Action

Based on the structure-activity relationships of similar compounds, it can be inferred that this compound may interact with its targets to disrupt their normal functioning, leading to changes in cellular energetics .

Biochemical Pathways

Similar compounds have been found to affect the energetics of mycobacterium tuberculosis , suggesting that this compound may also interfere with energy production or utilization pathways in targeted organisms.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies suggest that such compounds can be absorbed and distributed in the body, metabolized, and then excreted. These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.

Result of Action

Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular processes, leading to changes in cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target organism’s environment, including nutrient availability and the presence of other organisms.

Propriétés

IUPAC Name |

ethyl 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-8(13)4-9(14)6-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBISTGRFWMIONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)